3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride
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Overview
Description
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C6H8ClF6N and a molecular weight of 243.58 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a cyclobutanamine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanone with trifluoromethylating agents under controlled conditionsSpecific details on the reaction conditions and reagents used can vary, but common methods include the use of strong bases and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanamine hydrochloride: Similar in structure but with difluoromethyl groups instead of trifluoromethyl groups.
3,5-Bis(trifluoromethyl)benzylamine: Contains trifluoromethyl groups attached to a benzylamine ring.
Uniqueness
3,3-Bis(trifluoromethyl)cyclobutanamine hydrochloride is unique due to the presence of two trifluoromethyl groups on a cyclobutanamine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H8ClF6N |
---|---|
Molecular Weight |
243.58 g/mol |
IUPAC Name |
3,3-bis(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H7F6N.ClH/c7-5(8,9)4(6(10,11)12)1-3(13)2-4;/h3H,1-2,13H2;1H |
InChI Key |
ZATXSLNOMKJZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)(F)F)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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